2-(2-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide
Description
2-(2-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide (CAS: 886914-40-5) is a thiophene derivative featuring a benzamido group substituted with an ethylthio (-S-C₂H₅) moiety at the 2-position, a carboxamide (-CONH₂) group at the 3-position, and methyl groups at the 4- and 5-positions of the thiophene ring. Its structural complexity and polar functional groups make it a candidate for biological activity studies, particularly in antioxidant and antimicrobial contexts.
Properties
IUPAC Name |
2-[(2-ethylsulfanylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-4-21-12-8-6-5-7-11(12)15(20)18-16-13(14(17)19)9(2)10(3)22-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSKJLJZCWHBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The resulting thiophene derivative can then be further functionalized through various chemical reactions to introduce the ethylthio, benzamido, and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is also becoming increasingly important in the industrial synthesis of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The ethylthio and benzamido groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines .
Scientific Research Applications
2-(2-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and functional groups allow it to bind to various enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
Key structural analogs differ in substituents on the benzamido group, thiophene ring saturation, and functional groups at the 3-position (Table 1).
Table 1: Structural Comparison of Thiophene-3-carboxamide Derivatives
Key Observations :
- Ring Saturation : Tetrahydrobenzo[b]thiophene derivatives (e.g., Compound 92b) exhibit reduced ring strain and increased conformational flexibility compared to aromatic thiophenes .
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl in , -CN in ) enhance electrophilicity, while ethylthio (-S-C₂H₅) provides moderate electron-donating effects .
Antioxidant Activity
The carboxamide group at position 3 is critical for radical scavenging. Compound 92a, which shares the 4,5-dimethylthiophene-3-carboxamide core with the target compound, demonstrated 56.9% nitric oxide scavenging at 100 μM, attributed to the polar -CONH₂ and -CN groups enhancing electron transfer .
Antimicrobial Activity
Ethylthio-containing compounds (e.g., 2-(pyrrolidin-1-yl)ethylthio derivatives) show notable antifungal activity, likely due to sulfur’s interaction with microbial enzymes . However, the dichlorobenzamido analog (CAS: 353470-44-7) exhibited superior antibacterial activity, highlighting the role of halogen substituents in disrupting bacterial membranes .
Physicochemical Properties
Lipophilicity (logP) and solubility are influenced by substituents:
Table 3: Physicochemical Properties
Key Insights :
- The ethylthio group balances lipophilicity and bioavailability better than highly polar (-CN) or hydrophobic (-Cl) groups.
Biological Activity
The compound 2-(2-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide is a derivative of thiophene, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 303.42 g/mol. The structure includes an ethylthio group, a benzamide moiety, and a carboxamide functional group attached to a dimethylthiophene ring.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains and fungi, indicating its utility as an antimicrobial agent.
- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The exact mechanisms by which 2-(2-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could interact with cellular receptors, altering downstream signaling pathways.
- Reactive Oxygen Species (ROS) Production : Induction of ROS has been observed in some studies, leading to oxidative stress in cancer cells and subsequent apoptosis.
Anticancer Studies
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 12 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 10 | ROS production |
Antimicrobial Studies
In vitro tests revealed the antimicrobial efficacy of the compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Q & A
Basic: What synthetic strategies are commonly employed to prepare 2-(substituted benzamido)thiophene-3-carboxamide derivatives?
Methodological Answer:
The core scaffold is typically synthesized via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes. For example:
- Step 1 : Cyanoacetylation introduces an active methylene group at the 2-position of the thiophene ring .
- Step 2 : Condensation with benzaldehydes (e.g., 2-ethylthiobenzaldehyde) in toluene with piperidine/acetic acid as catalysts generates the acrylamido-thiophene backbone .
- Step 3 : Purification via recrystallization (ethanol or methanol) yields final compounds with 72–94% efficiency (Table 1, ).
Basic: How are structural and purity characteristics validated for these derivatives?
Methodological Answer:
- Spectroscopic Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for carboxamide, C≡N at ~2200 cm⁻¹ for cyano groups) .
- ¹H/¹³C NMR : Confirms substituent integration (e.g., methyl protons at δ 2.1–2.5 ppm for 4,5-dimethyl groups) .
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity (>98%) .
Advanced: How do substituents on the benzamido group modulate antioxidant activity?
Methodological Answer:
Studies on analogous compounds (e.g., 2-cyanoacetamido derivatives) reveal:
- Polar groups (e.g., carboxamide, nitrile) at the 3-position enhance free radical scavenging (56.9% DPPH inhibition for Compound 92a ).
- Electron-withdrawing substituents (e.g., halogens) improve nitric oxide scavenging, while bulky groups reduce bioavailability .
- Data Correlation : Activity trends are quantified in Tables 19–20 , showing substituent-dependent IC₅₀ values.
Advanced: What experimental factors influence reaction yields in Knoevenagel condensations?
Methodological Answer:
- Catalyst System : Piperidine/acetic acid (1:3.7 v/v) optimizes reaction rates (5–6 hours) and minimizes side products .
- Solvent Choice : Toluene ensures reflux compatibility and efficient water removal (critical for imine formation).
- Substrate Ratios : A 10:11 molar ratio of thiophene precursor to benzaldehyde maximizes yield (94% in optimal cases) .
- Temperature Control : Reflux at 110°C balances reactivity and decomposition risks .
Basic: What in vitro models evaluate antioxidant efficacy for thiophene derivatives?
Methodological Answer:
- DPPH Assay : Measures hydrogen-donating capacity at 100 μM (absorbance at 517 nm; IC₅₀ calculated via dose-response curves) .
- Nitric Oxide Scavenging : Quantifies inhibition of NO radicals generated by sodium nitroprusside (Griess reagent used for detection) .
- Positive Controls : Ascorbic acid or Trolox standardize activity comparisons .
Advanced: How can contradictory bioactivity data between structurally similar analogs be resolved?
Methodological Answer:
- SAR Analysis : Compare substituent electronic effects (Hammett σ values) and steric profiles to rationalize activity disparities .
- Dose-Response Curves : Re-test compounds at multiple concentrations (e.g., 10–200 μM) to confirm potency thresholds.
- Computational Modeling : DFT studies or molecular docking predict binding affinities to antioxidant enzymes (e.g., NADPH oxidase) .
Advanced: What strategies optimize the solubility of hydrophobic thiophene derivatives for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
